molecular formula C13H13NO2S B6063446 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione

3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione

Cat. No. B6063446
M. Wt: 247.31 g/mol
InChI Key: SFHSJIIGEYATGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into MPP+ by monoamine oxidase-B (MAO-B) enzymes, which then selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to motor impairments similar to those observed in Parkinson's disease.

Mechanism of Action

MPTP is converted into MPP+ by 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione enzymes, which are highly expressed in dopaminergic neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it inhibits mitochondrial complex I and generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation. These effects are thought to be mediated by oxidative stress, inflammation, and mitochondrial dysfunction.

Advantages and Limitations for Lab Experiments

MPTP-induced Parkinson's disease models have several advantages for laboratory experiments, including the ability to replicate many of the key features of the human disease, the ability to induce selective dopaminergic neuron loss, and the ability to study the underlying mechanisms of the disease. However, there are also several limitations to these models, including the fact that they do not fully replicate the progressive nature of the human disease and that they may not accurately reflect the complex interactions between genetic and environmental factors that contribute to Parkinson's disease.

Future Directions

There are several future directions for research on MPTP and Parkinson's disease, including the development of new treatments that target the underlying mechanisms of the disease, the identification of genetic and environmental factors that contribute to the development of Parkinson's disease, and the development of more accurate animal models that better replicate the progressive nature of the human disease. Additionally, there is ongoing research into the use of MPTP as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.

Synthesis Methods

MPTP can be synthesized by the condensation of 2-acetylamino-3-methylthiophene with 2-methylphenylhydrazine in the presence of acetic anhydride and sulfuric acid. The resulting product can be purified by recrystallization in ethanol and characterized by various spectroscopic methods such as NMR and IR.

Scientific Research Applications

MPTP has been widely used in scientific research to create animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and develop potential treatments. MPTP-induced Parkinson's disease models have been shown to replicate many of the key features of the human disease, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation.

properties

IUPAC Name

3-hydroxy-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-2H-thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-8-5-3-4-6-10(8)14-9(2)12-11(15)7-17-13(12)16/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHSJIIGEYATGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C(C)C2=C(CSC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione

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